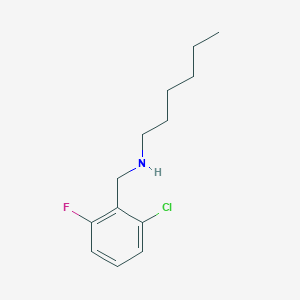
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenylethyl group and a phenyl-tetrazole moiety attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acetamide Formation: The acetamide moiety can be introduced by reacting an appropriate amine with acetic anhydride or acetyl chloride.
Coupling Reactions: The phenylethyl group can be introduced through a coupling reaction, such as a Friedel-Crafts alkylation, using phenylethyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the acetamide moiety, potentially converting it to an amine.
Substitution: The phenyl rings may undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products
Oxidation: Products may include phenylacetic acid or benzophenone derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl and tetrazole moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
類似化合物との比較
Similar Compounds
N-(1-phenylethyl)-2-(5-phenyl-1H-tetrazol-1-yl)acetamide: A structural isomer with the tetrazole nitrogen in a different position.
N-(1-phenylethyl)-2-(5-phenyl-2H-tetrazol-2-yl)propionamide: A homolog with a propionamide instead of an acetamide group.
N-(1-phenylethyl)-2-(5-phenyl-2H-tetrazol-2-yl)butyramide: Another homolog with a butyramide group.
Uniqueness
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both a phenylethyl group and a tetrazole ring can influence its binding properties and overall stability.
特性
分子式 |
C17H17N5O |
|---|---|
分子量 |
307.35 g/mol |
IUPAC名 |
N-(1-phenylethyl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N5O/c1-13(14-8-4-2-5-9-14)18-16(23)12-22-20-17(19-21-22)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,18,23) |
InChIキー |
XSBMSYMKQUORSQ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B315480.png)
![N-[4-(dimethylamino)benzyl]-N-(3-ethoxypropyl)amine](/img/structure/B315481.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(3-ethoxypropyl)amine](/img/structure/B315482.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-(3-ethoxypropyl)amine](/img/structure/B315483.png)
![N-(3-ethoxypropyl)-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B315484.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B315486.png)

![methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate](/img/structure/B315498.png)
![Ethyl{4-chloro-2-methoxy-6-[3-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate](/img/structure/B315499.png)
![Ethyl [4-chloro-2-methoxy-6-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenoxy]acetate](/img/structure/B315501.png)
![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}butanamide](/img/structure/B315503.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-methylamine](/img/structure/B315504.png)
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-2H-tetrazol-5-amine](/img/structure/B315505.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B315506.png)
